Bromo-PEG2-azide
Description
Conceptual Framework of Heterobifunctional Linkers in Chemical Synthesis and Bioconjugation
Heterobifunctional linkers are molecular constructs possessing two dissimilar reactive ends. This design is fundamental to controlled chemical synthesis and bioconjugation, as it allows for sequential or simultaneous reactions with different molecules. By employing functional groups with orthogonal reactivity, chemists can precisely control which molecule attaches to which end of the linker, building complex conjugates with defined stoichiometry and orientation. jenkemusa.comrsc.org This is particularly important when conjugating biomolecules like proteins, peptides, or nucleic acids to other entities such as drugs, nanoparticles, or surfaces, where maintaining the biological activity and achieving targeted delivery are critical. creative-biolabs.comnih.govnih.govnih.govthermofisher.com
Strategic Importance of Polyethylene (B3416737) Glycol Scaffolds in Molecular Design and Their Influence on Aqueous Dispersibility
Polyethylene glycol (PEG) chains are widely incorporated into molecular linkers due to their advantageous properties. creative-biolabs.comchempep.comaxispharm.com PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The presence of these repeating units allows PEG to form hydrogen bonds with water molecules, rendering PEG highly soluble in aqueous environments. creative-biolabs.comchempep.cominterchim.fr This inherent hydrophilicity of the PEG scaffold is crucial when designing linkers for biological applications, as it enhances the solubility and dispersibility of often hydrophobic conjugated molecules in aqueous biological systems. axispharm.comcreative-biolabs.comchempep.comaxispharm.cominterchim.fr Beyond improved solubility, PEGylation (the attachment of PEG chains) can also enhance the stability of conjugated molecules, prolong their circulation time in the body by reducing renal clearance and enzymatic degradation, and minimize immune responses. creative-biolabs.comchempep.comaxispharm.cominterchim.fr The flexibility of the PEG chain also provides a flexible spacer between the conjugated entities, which can be important for maintaining the biological activity of biomolecules. chempep.com
Distinctive Reactivity Profiles of Bromide and Azide (B81097) Functional Groups for Orthogonal Modifications
The utility of Bromo-PEG2-azide as a heterobifunctional tool stems from the distinct reactivity profiles of its bromide and azide functional groups. smolecule.combiochempeg.com
The bromide (Br) is a good leaving group and is commonly involved in nucleophilic substitution reactions (SN1 or SN2), particularly with nucleophiles such as amines, thiols, or carboxylates. smolecule.combiochempeg.commsu.edubroadpharm.com The carbon atom bonded to the bromine is electrophilic due to the electronegativity difference between carbon and bromine, making it susceptible to attack by electron-rich species. msu.eduwikipedia.org The reactivity of alkyl bromides in substitution reactions is influenced by the structure of the alkyl group. msu.edu
The azide group (N₃), while relatively stable under physiological conditions, is a key functional group in "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. smolecule.combiochempeg.comnih.govacgpubs.orgmedchemexpress.compapyrusbio.cominterchim.frmdpi.comcd-bioparticles.netapexbt.com These reactions are highly selective, efficient, and bioorthogonal, meaning they occur without interfering with most biological processes. nih.govacgpubs.orgpapyrusbio.cominterchim.frmdpi.com The azide group can react with terminal alkynes (in CuAAC) or strained cyclooctynes (in SPAAC) to form a stable triazole ring, creating a robust covalent linkage. smolecule.combiochempeg.comnih.govbroadpharm.comacgpubs.orgmedchemexpress.compapyrusbio.commdpi.comcd-bioparticles.netapexbt.com The bioorthogonal nature of azide-alkyne click chemistry makes the azide functionality particularly valuable for bioconjugation applications in complex biological systems. nih.govacgpubs.orgpapyrusbio.cominterchim.frmdpi.com
The orthogonal reactivity of the bromide and azide groups in this compound allows for selective, step-wise conjugation of two different molecules. For example, one molecule can be conjugated via nucleophilic substitution at the bromide terminus, followed by the conjugation of a second molecule via click chemistry with the azide terminus, or vice versa. smolecule.combiochempeg.com This controlled functionalization is essential for creating well-defined conjugates for various research and potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-[2-(2-bromoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKRLVDTQCBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bromo Peg2 Azide and Its Congeners
Established Synthetic Routes to Bromo-PEG2-Azide
Established methods for synthesizing this compound generally involve a sequence of reactions starting from commercially available PEG derivatives. smolecule.com
Polyethylene (B3416737) Glycol (PEG) Chain Integration Strategies in Multistep Synthesis
PEG chains are integrated into the synthesis through the use of commercially available PEG derivatives as starting materials. smolecule.com The synthesis of heterobifunctional PEGs often involves multistep procedures where the PEG chain is modified sequentially. For example, a common strategy for synthesizing heterobifunctional PEGs involves the asymmetric activation of one hydroxyl end group of a symmetrical linear PEG, such as through selective monotosylation, followed by reaction with a nucleophile to introduce the first functional group. researchgate.net The remaining hydroxyl group (or a protected form thereof) can then be converted to the second desired functional group through subsequent reactions. While this general strategy is applicable to heterobifunctional PEGs, specific details for the synthesis of this compound using this exact route were not explicitly found in the search results. However, the principle of sequential functionalization of a PEG core is a fundamental approach in the synthesis of such compounds.
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound primarily involves modifying the PEG chain length or preparing related heterobifunctional PEG reagents with different end groups.
Exploration of Polyethylene Glycol Chain Length Variation (Bromo-PEGn-Azide Synthesis)
The PEG chain length in Bromo-PEGn-azide can be varied, leading to congeners with different physical and chemical properties, such as solubility and flexibility. The synthesis of Bromo-PEGn-azides with varying 'n' (the number of ethylene (B1197577) glycol units) would follow similar general strategies as for this compound, starting from PEG precursors of the desired length. Examples of related compounds with different PEG lengths mentioned include Bromo-PEG1-azide and Bromo-PEG3-azide. broadpharm.comconju-probe.commedkoo.com The synthetic routes would involve introducing a bromide and an azide (B81097) group onto the ends of a PEG chain of the specified length.
Preparation of Related Heterobifunctional PEG-Based Reagents for Comparative Studies
Beyond varying the PEG length, related heterobifunctional PEG-based reagents can be synthesized by replacing either the bromide or the azide group with other reactive functionalities. These analogs are useful for comparative studies to understand the impact of the end groups on the reagent's reactivity and applications. Examples of other heterobifunctional PEG linkers mentioned in the search results include those with combinations of azide, amine, thioacetate, thiol, pyridyl disulfide, and activated hydroxyl end groups. researchgate.net The synthesis of such reagents often involves selective functionalization of PEG precursors using appropriate reactions for introducing the desired end groups. For instance, a method for synthesizing heterobifunctional PEOs describes introducing an azide function by reacting monotosyl PEG with sodium azide and obtaining a thiol end group by reaction with sodium hydrosulfide. researchgate.net Another approach involves reacting biotin-PEGn-COOH with bromoacetophenone derivatives containing azide or alkyne groups to create biotin-based linkers. researchgate.net These examples highlight the diverse synthetic strategies employed to create a range of heterobifunctional PEG reagents for various applications.
Chemo-enzymatic Approaches to this compound Scaffolds
Chemo-enzymatic synthesis involves the combination of chemical and enzymatic reactions to achieve the synthesis of target molecules. This approach leverages the unique advantages of enzymes, such as high specificity, efficiency, and the ability to operate under mild reaction conditions, often in aqueous environments, which can be particularly beneficial for complex molecules or those with sensitive functional groups. fishersci.cabioglyco.comsigmaaldrich.comchem960.com In the context of polymer chemistry and the synthesis of functionalized linkers like those based on polyethylene glycol (PEG), chemo-enzymatic methods offer potential routes to precisely control polymer architecture and introduce specific functionalities.
Polyethylene glycol linkers, including this compound, are widely utilized in various applications, notably in bioconjugation and as components in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). fishersci.ca These applications often require well-defined linkers with specific reactive handles. This compound is a heterobifunctional linker possessing both a bromide and an azide group, enabling orthogonal conjugation strategies, such as nucleophilic substitution with the bromide and click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition) with the azide. fishersci.ca
While chemo-enzymatic strategies are increasingly explored in polymer science and bioconjugation, particularly for site-specific modification of biomolecules using pre-functionalized polymers, the direct chemo-enzymatic synthesis of the this compound scaffold itself does not appear to be a widely reported method in the current literature. Existing research on chemo-enzymatic approaches involving PEGylated linkers primarily focuses on utilizing enzymes to facilitate the conjugation of already synthesized functionalized PEGs (such as PEG-azides or PEG-alkynes) to proteins or other biomolecules. Enzymes like Sortase A and transglutaminase have been employed for the site-specific attachment of PEG linkers containing azide or other reactive groups to target molecules. Similarly, enzymatic methods have been explored for incorporating functionalized nucleotides, including those with PEG-azide modifications, into DNA or cDNA.
Conventional synthetic routes for creating PEG derivatives with terminal halide or azide functionalities typically involve purely chemical transformations. These often include the activation of PEG hydroxyl end groups, commonly through mesylation or tosylation, followed by nucleophilic substitution reactions with appropriate halide salts (e.g., sodium bromide) or azide salts (e.g., sodium azide) to introduce the desired functional group. For instance, the synthesis of azido-terminated PEGs has been reported through the reaction of activated PEG with sodium azide. Similarly, brominated PEGs can be synthesized via reactions involving brominating agents or nucleophilic substitution with bromide.
Although enzymes like lipases have demonstrated utility in catalyzing reactions involving PEG chains, such as transesterification for the introduction of various functional groups fishersci.casigmaaldrich.comchem960.com, specific examples detailing the use of enzymatic steps to selectively introduce both a bromide and an azide functionality onto a short-chain PEG like PEG2 to form this compound were not found in the examined literature. The synthesis of heterobifunctional PEGs with distinct end groups often relies on controlled chemical reactions starting from asymmetrical PEG precursors or sequential functionalization steps.
Based on the currently available research, chemo-enzymatic approaches are more commonly applied downstream in the bioconjugation process, utilizing pre-synthesized this compound or similar functionalized linkers as substrates for enzymatic coupling to biomolecules, rather than for the de novo synthesis of the this compound scaffold itself.
Mechanistic Investigations of Bromo Peg2 Azide Reactivity
Electrophilic Nature and Nucleophilic Substitution Pathways of the Bromide Moiety
The bromide moiety in Bromo-PEG2-azide is attached to a primary carbon atom within the PEG chain. This carbon atom exhibits electrophilic character due to the electron-withdrawing nature of the bromine atom. Consequently, this site is susceptible to attack by nucleophiles, undergoing nucleophilic substitution reactions. The bromide ion (Br⁻) is recognized as a good leaving group, facilitating these reactions cd-bioparticles.netmedkoo.combroadpharm.comhodoodo.comcreative-biolabs.com.
The primary pathway for nucleophilic substitution at a primary carbon is typically the SN2 mechanism. This is a concerted reaction where the incoming nucleophile attacks the carbon atom from the backside, simultaneously displacing the leaving group. The transition state involves a pentacoordinate carbon with partial bonds to both the incoming nucleophile and the leaving group. The stereochemistry at the carbon center is inverted during an SN2 reaction.
The reactivity of the bromide towards nucleophiles is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the reaction temperature. Polar aprotic solvents generally favor SN2 reactions by solvating cations effectively while leaving anions (nucleophiles) relatively free and highly reactive. Polar protic solvents, on the other hand, can solvate nucleophiles through hydrogen bonding, reducing their reactivity.
Elucidation of reaction mechanisms and intermediate characterization in nucleophilic substitution reactions often involves kinetic analysis, stereochemical studies, and spectroscopic techniques. For SN2 reactions, the reaction rate is typically second-order, dependent on the concentrations of both the substrate (this compound) and the nucleophile. Spectroscopic methods like NMR can be used to monitor the disappearance of the starting material and the appearance of the product, as well as to characterize any stable intermediates, although true intermediates are not characteristic of the concerted SN2 mechanism.
Kinetic Studies of Bromide Displacement Reactions in Various Solvents
Azide-Dependent Cycloaddition Chemistry
The azide (B81097) functional group (-N₃) in this compound is a key handle for various click chemistry reactions, particularly 1,3-dipolar cycloadditions. These reactions are highly efficient, selective, and tolerant of a wide range of functional groups, making them invaluable for constructing complex molecules, especially in biological contexts.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Principles and Optimization for Biocompatible Conditions
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, enabling the facile joining of azide-containing compounds with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles nih.govacs.orgsemanticscholar.orgresearchgate.netacs.org. This reaction is widely applied in diverse fields, including polymer chemistry, drug discovery, and bioconjugation semanticscholar.orgresearchgate.net.
The mechanism of the CuAAC reaction involves the activation of the alkyne by a copper(I) catalyst, followed by a concerted cycloaddition with the azide. The copper catalyst plays a crucial role in accelerating the reaction rate and ensuring regioselectivity, leading almost exclusively to the 1,4-triazole isomer semanticscholar.orgresearchgate.net.
For applications in biological systems, optimizing CuAAC conditions to be biocompatible is essential. This involves using copper sources and ligands that minimize toxicity while maintaining catalytic activity in aqueous environments. Common strategies include using copper(II) salts in the presence of a reducing agent (such as sodium ascorbate) to generate the active copper(I) species in situ nih.gov. The addition of ligands is critical; they can enhance the solubility of copper in aqueous media, stabilize the copper(I) oxidation state, accelerate the reaction rate, and protect biomolecules from potential copper-induced damage researchgate.netnih.gov. Various ligands have been developed for this purpose, including tris(benzyltriazolylmethyl)amine (TBTA) and bathocuproine disulfonate (BCS) nih.gov. The reaction can be performed at or near physiological temperature and pH, further contributing to its biocompatibility. nih.gov
Data on the optimization of CuAAC specifically with this compound is not detailed in the provided snippets, but the general principles and conditions for CuAAC with PEG azides and other azide-containing molecules in biocompatible settings are well-established cd-bioparticles.netmedkoo.combiochempeg.combroadpharm.commedchemexpress.comnih.govacs.orgsemanticscholar.orgresearchgate.netacs.orgnih.govmedchemexpress.commedchemexpress.combroadpharm.compolysciences.combiochempeg.comrsc.orgapexbt.commdpi.comacs.orgmcmaster.ca. PEG-based linkers, including those with azide groups, are frequently used in CuAAC for applications like hydrogel synthesis, site-specific protein labeling, and nanomaterial functionalization due to the enhanced solubility and biocompatibility provided by the PEG chain polysciences.combiochempeg.comrsc.orgmcmaster.ca.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctyne (B158145) Derivatives: Scope and Limitations
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry, offers an alternative to CuAAC for applications where the presence of copper is undesirable, particularly in living systems nih.govacs.orgmdpi.com. This reaction relies on the inherent strain energy of cyclic alkynes, such as cyclooctyne derivatives, to enable a [3+2] cycloaddition with azides without the need for a catalyst nih.govacs.orguga.edu.
Cyclooctynes, especially those with additional modifications like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) moieties, possess significant ring strain that lowers the activation energy for the reaction with azides, allowing it to proceed efficiently under mild conditions nih.govuga.eduresearchgate.net. This compound, with its azide group, is reactive towards these strained alkynes cd-bioparticles.netmedkoo.combiochempeg.combroadpharm.commedchemexpress.comapexbt.com.
The scope of SPAAC is broad, finding extensive use in bioconjugation, cell surface labeling, and in vivo imaging due to its bioorthogonality – the ability to react selectively within complex biological environments without interfering with native biochemical processes nih.govacs.orgmdpi.comuga.eduresearchgate.net. The catalyst-free nature of SPAAC is a major advantage for applications involving live cells or organisms nih.govacs.orgmdpi.com. PEG linkers are often incorporated into cyclooctyne reagents to improve their aqueous solubility and biocompatibility nih.gov.
Despite its advantages, SPAAC does have limitations. One notable limitation is the lack of regiospecificity, which can result in the formation of a mixture of 1,4- and 1,5-substituted triazole products nih.gov. The synthesis of strained cyclooctyne derivatives can also be more challenging and costly compared to terminal alkynes used in CuAAC uga.eduescholarship.org. Furthermore, while generally faster than the uncatalyzed Huisgen cycloaddition, SPAAC can be slower than optimized CuAAC reactions nih.govresearchgate.net.
Other Azide Reactivity: Staudinger Ligation and Related Bioorthogonal Transformations
Beyond cycloaddition reactions, the azide group of this compound can participate in other bioorthogonal transformations, notably the Staudinger ligation. The Staudinger ligation is a modification of the classic Staudinger reduction of azides with phosphines nih.govsigmaaldrich.comnih.gov. In the ligation version, a specially designed triarylphosphine containing an electrophilic trap (typically a methyl ester) reacts with the azide to form an aza-ylide intermediate, which then undergoes intramolecular reaction to form a stable amide bond nih.govmdpi.comnih.govinterchim.fr.
This reaction is highly chemoselective and can be performed under physiological conditions (room temperature, aqueous environment, neutral pH), making it suitable for bioconjugation and labeling in complex biological systems nih.govsigmaaldrich.cominterchim.frresearchgate.net. The Staudinger ligation has been applied in areas such as protein modification, cell surface engineering, and prodrug activation mdpi.cominterchim.frresearchgate.netrsc.orgnih.govresearchgate.net. For instance, it has been used to release radioactivity from immunoconjugates for improved imaging nih.govresearchgate.net and for the activation of prodrugs rsc.org.
However, the Staudinger ligation typically suffers from relatively slow kinetics compared to click chemistry reactions like CuAAC and fast tetrazine ligations nih.govnih.govrsc.org. The phosphine (B1218219) reagents can also be sensitive to air oxidation nih.gov.
Other azide-based bioorthogonal reactions exist, such as the reaction with tetrazines (inverse electron-demand Diels-Alder reaction), which is known for its extremely fast kinetics and has been used in applications like live-cell imaging and in vivo studies researchgate.netescholarship.org. While this compound itself contains an azide and not a tetrazine, the mention of these other bioorthogonal reactions in the context of azide chemistry highlights the broader landscape of transformations available for azide-functionalized molecules. The choice of azide-dependent reaction depends on the specific application, considering factors such as reaction kinetics, biocompatibility requirements, and the nature of the reaction partner.
Orthogonal Functional Group Transformations for Sequential Conjugation
The key to the versatility of this compound lies in the orthogonal reactivity of its terminal functional groups: the bromide and the azide. These groups undergo distinct types of chemical reactions under specific conditions, enabling sequential conjugation strategies.
The bromide (Br) atom serves as an excellent leaving group, primarily undergoing nucleophilic substitution reactions (SN2). cd-bioparticles.netcreative-biolabs.combiochempeg.combroadpharm.comprecisepeg.com This allows for the selective attachment of molecules containing nucleophilic centers, such as amines, thiols, or carboxylates, under appropriate reaction conditions. The reactivity of the alkyl bromide can be influenced by factors such as the solvent, temperature, and the strength of the nucleophile.
The azide (-N₃) group, on the other hand, is a highly versatile functional handle in click chemistry. cd-bioparticles.netcreative-biolabs.combiochempeg.combroadpharm.commedchemexpress.commedchemexpress.com It readily participates in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com The CuAAC reaction involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. medchemexpress.commdpi.comacs.orgresearchgate.net The SPAAC reaction, a bioorthogonal variant, proceeds without a copper catalyst by employing strained alkynes like cyclooctynes (e.g., DBCO, BCN) to react with azides, also forming a triazole linkage. medchemexpress.commedchemexpress.comacs.org The high selectivity and efficiency of these click reactions make the azide group particularly useful for conjugating molecules, even in complex biological environments. medchemexpress.comsmolecule.combroadpharm.com
The orthogonality of the bromide's nucleophilic substitution and the azide's click chemistry allows for controlled, sequential conjugation of two different molecules to this compound. For instance, a molecule with a nucleophilic group can first be coupled to the bromide end via nucleophilic substitution. Subsequently, a second molecule bearing an alkyne or strained alkyne can be attached to the azide end via click chemistry without interfering with the first conjugate. This sequential approach is critical in the synthesis of complex biomolecules and conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where this compound is utilized as a linker. biochempeg.commedchemexpress.commedchemexpress.comsigmaaldrich.com In these applications, the linker facilitates the connection of two distinct molecular entities, leveraging the specific reactivity of each terminus. The ability to perform these reactions independently and selectively is a significant advantage for creating well-defined, multi-functional constructs.
Computational Modeling of Reactivity and Reaction Selectivity
Computational modeling, particularly using methods like Density Functional Theory (DFT), can provide valuable insights into the reactivity and reaction selectivity of molecules like this compound. While specific computational studies solely focused on this compound were not extensively found in the searched literature, the principles of computational chemistry are broadly applicable to understanding the behavior of its functional groups.
Computational methods can be employed to study the potential energy surfaces of reactions involving the bromide and azide moieties. This includes calculating transition state structures and activation energies for nucleophilic substitution at the carbon bearing the bromide and for the azide-involved cycloaddition reactions. By comparing the activation energies of different possible reaction pathways, computational modeling can help predict the favored reaction under various conditions and assess the relative reactivity of the two functional groups.
For nucleophilic substitution at the bromide, calculations can explore the interaction energy between the electrophilic carbon and different nucleophiles, the stability of the transition state, and the influence of solvent effects. For click chemistry involving the azide, computational studies can investigate the cycloaddition mechanism, including concerted versus step-wise pathways, the role of catalysts (in CuAAC), and the impact of strain in the alkyne partner (in SPAAC). researchgate.net
Applications of Bromo Peg2 Azide in Advanced Bioconjugation and Chemical Biology
Precision Engineering of Antibody-Drug Conjugates (ADCs)
The design of the linker significantly impacts the stability of the ADC in systemic circulation. A stable linker minimizes premature drug release before reaching the target site, which is crucial for reducing off-target toxicity. Non-cleavable linkers, like those potentially formed using Bromo-PEG2-azide, contribute to ADC stability by ensuring the drug remains attached to the antibody until lysosomal degradation occurs. Once internalized by the target cell, the ADC is trafficked to lysosomes, where the antibody is proteolytically cleaved, leading to the release of the active drug-linker or drug moiety. The PEG component of the linker can influence the ADC's pharmacokinetic properties and cellular uptake. The intracellular fate of the ADC and the subsequent release of the cytotoxic payload are dictated by the cellular processing mechanisms, primarily lysosomal degradation for non-cleavable linkers.
Role of this compound as a Non-Cleavable Linker in ADC Assembly and Target Binding
Construction of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are a burgeoning class of small molecules that induce targeted protein degradation by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is typically composed of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two ligands precisepeg.comjenkemusa.combroadpharm.combiochempeg.comnih.gov. The linker is not merely a passive spacer but critically influences the PROTAC's ability to form a ternary complex with the POI and the E3 ligase, as well as its physicochemical properties and cellular activity precisepeg.comjenkemusa.combroadpharm.comnih.govresearchgate.netfrontiersin.orgexplorationpub.com.
PEG-based linkers, including those derived from compounds like this compound, are commonly employed in PROTAC design due to their flexibility and ability to enhance the solubility of the construct precisepeg.combroadpharm.com. The linker's length, composition, and flexibility are critical parameters that influence the formation and stability of the ternary complex between the PROTAC, the POI, and the E3 ligase precisepeg.comjenkemusa.combroadpharm.comnih.govresearchgate.netfrontiersin.orgexplorationpub.com. The linker must be of an appropriate length and conformation to bring the POI and the E3 ligase into close proximity and in a suitable orientation for ubiquitination to occur precisepeg.comnih.govfrontiersin.orgexplorationpub.com. Rational design of PEG-based linkers involves considering the optimal distance and spatial arrangement required for effective ternary complex formation and subsequent E3 ligase recruitment to the POI. The PEG units contribute to the linker's flexibility, allowing the PROTAC to adopt conformations necessary for productive binding interactions. This compound, with its PEG2 core and reactive handles, can serve as a building block for synthesizing PROTACs by conjugating the bromide and azide (B81097) functionalities to appropriate POI and E3 ligase ligands.
The linker's properties, including its length and composition, can significantly impact the efficiency and specificity of PROTAC-mediated protein degradation nih.govresearchgate.netfrontiersin.orgexplorationpub.com. Variations in linker length can influence the presentation of the POI to the E3 ligase, affecting the efficiency of ubiquitination and subsequent proteasomal degradation researchgate.netfrontiersin.orgexplorationpub.com. Furthermore, linker design can contribute to the selectivity of a PROTAC for a particular protein target, even within a family of closely related proteins nih.govfrontiersin.orgexplorationpub.com. Different linker lengths or compositions can favor the formation of a productive ternary complex with one protein isoform over another, leading to differential degradation. The physicochemical properties imparted by the linker, such as solubility and cell permeability, also affect the PROTAC's ability to reach its intracellular target and induce degradation precisepeg.comexplorationpub.com. While the general principles of how linkers modulate PROTAC activity and specificity are well-established, specific detailed research findings demonstrating the direct impact of the this compound linker structure on these aspects were not extensively provided in the search results.
Rational Design of PEG-Based Linkers in PROTAC Constructs for E3 Ligase Recruitment
Site-Specific Modification of Biomolecules
Site-specific modification of biomolecules, such as proteins and nucleic acids, is crucial for various applications, including the creation of well-defined bioconjugates, imaging probes, and tools for studying biological processes. Traditional bioconjugation methods often target abundant, but non-specifically located, functional groups (e.g., lysine (B10760008) amines or cysteine thiols), leading to heterogeneous products acs.orgacs.org. This compound offers opportunities for more controlled and site-specific modifications due to its orthogonal reactive handles.
The azide group is particularly valuable for site-specific labeling through click chemistry, which is highly selective and can be performed under mild conditions compatible with biological systems biochempeg.comcd-bioparticles.netbroadpharm.comsmolecule.comacs.orgaxispharm.com. By genetically encoding or chemically introducing alkyne, BCN, or DBCO functionalities at specific sites within a biomolecule, this compound can be precisely attached via the azide-alkyne cycloaddition acs.org. This allows for the creation of homogeneous bioconjugates with the PEG2-bromide moiety positioned at a defined location. Subsequently, the bromide can be utilized for further conjugation reactions via nucleophilic substitution with another molecule. Alternatively, the bromide can be used first to modify a biomolecule at a site containing a nucleophilic residue (e.g., a cysteine after reduction of disulfide bonds, or a lysine), followed by click chemistry with an alkyne-functionalized molecule via the azide. This dual reactivity and the ability to employ highly selective click chemistry enable the precise installation of probes, labels, or other molecules at predetermined sites on biomolecules, facilitating the creation of well-defined and functional bioconjugates for research and therapeutic purposes acs.orgaxispharm.com.
Covalent Attachment to Proteins and Peptides via Thiol and Amine Linkages for Functional Studies
The bromide functionality of this compound can participate in nucleophilic substitution reactions. bioglyco.comcenmed.combioglyco.comnih.govcenmed.com This reactivity allows for the covalent attachment of this compound to biomolecules containing nucleophilic groups such as thiols and amines, which are commonly found in proteins and peptides. The reaction with sulfhydryl (thiol) groups, often present in cysteine residues, typically proceeds via thiol-alkylation, forming stable thioether bonds. cenmed.comsigmaaldrich.com While bromoacetamide-PEG derivatives are frequently cited for thiol conjugation, the underlying principle of nucleophilic substitution by the bromide is applicable to this compound. cenmed.comsigmaaldrich.comsigmaaldrich.com Similarly, the bromide can react with amine groups (e.g., lysine residues or the N-terminus of proteins/peptides) through alkylation, leading to the formation of covalent linkages. sigmaaldrich.comnih.gov Such covalent attachments are crucial for modifying the properties of proteins and peptides, enabling functional studies, immobilization, and the creation of protein conjugates. sigmaaldrich.com
Functionalization of Nucleic Acids and Carbohydrates for Molecular Probes
The azide group on this compound is a highly reactive handle for bioorthogonal click chemistry, making it ideal for functionalizing nucleic acids and carbohydrates. cenmed.comlabsolu.cawikipedia.org By incorporating alkyne or strained alkyne (such as BCN or DBCO) moieties into nucleic acids or carbohydrates, this compound can be readily conjugated to these biomolecules via CuAAC or SPAAC reactions, respectively. bioglyco.comcenmed.combioglyco.comnih.govcenmed.comcenmed.comtocris.com This functionalization allows for the creation of molecular probes for studying biological processes involving nucleic acids and carbohydrates, including tracking, imaging, and investigating interactions. cenmed.comlabsolu.cawikipedia.org
Development of Biocompatible Probes for Imaging and Diagnostics
This compound plays a role in the development of biocompatible probes for imaging and diagnostics by providing a versatile linker for attaching imaging agents and reporter molecules to biomolecules or other delivery systems. cenmed.comcenmed.comwikipedia.org
Strategies for Radiochemical Labeling and Molecular Imaging Agent Development
In the field of molecular imaging, particularly with radiochemical labeling, the azide group of this compound can be utilized to conjugate chelators or imaging moieties containing alkyne or strained alkyne functionalities. This allows for the creation of targeted imaging agents. Current time information in Guadalupe County, US. The PEG linker contributes to the favorable pharmacokinetic properties and biocompatibility of the resulting radiotracers or imaging probes.
Integration into Fluorescent and Luminescent Bio-assays for Cellular and In Vivo Applications
The azide handle of this compound facilitates the integration of fluorescent and luminescent dyes into various biomolecules and systems. cenmed.comwikipedia.orgcenmed.comciteab.com Through click chemistry, fluorescent or luminescent probes containing alkyne or strained alkyne groups can be attached to this compound-modified biomolecules. This enables their use in cellular and in vivo bio-assays for visualization, detection, and quantitative analysis of biological events. cenmed.comwikipedia.orgcenmed.comciteab.com The resulting fluorescent or luminescent conjugates can serve as powerful tools for microscopy, flow cytometry, and other optical imaging techniques.
Assembly of Complex Bioconjugates and Multivalent Systems for Enhanced Biological Interactions
This compound is a valuable building block for the assembly of complex bioconjugates and multivalent systems, which are designed to achieve enhanced biological interactions and functions. uni.lu As a heterobifunctional linker, it allows for the stepwise conjugation of two different molecules. For instance, the bromide end can be reacted with a molecule containing a nucleophile (like a thiol or amine), and the azide end can then be reacted with a second molecule containing an alkyne or strained alkyne via click chemistry. bioglyco.comcenmed.combioglyco.comnih.gov This approach is fundamental in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where this compound can serve as a non-cleavable linker connecting different functional modules. bioglyco.comcenmed.comtocris.comnih.gov The ability to create such precisely defined conjugates and multivalent structures is essential for developing targeted therapeutics, delivery systems, and biomaterials with tailored properties and improved efficacy. tcichemicals.comchem960.comfishersci.ca
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂BrN₃O₂ | cenmed.comcenmed.comnih.govnih.govbioglyco.com |
| Molecular Weight | 238.08 g/mol (or 238.1) | bioglyco.comcenmed.comcenmed.comnih.govnih.govbioglyco.com |
| CAS Number | 530151-56-5 | bioglyco.comcenmed.comnih.govcenmed.comnih.govnih.govbioglyco.com |
| PubChem CID | 11009995 | nih.govnih.gov |
| Solubility | Soluble in DMSO, DCM, DMF, acetonitrile, THF | cenmed.comcenmed.combioglyco.com |
| Physical Form | Liquid or oil | cenmed.combioglyco.com |
Integration of Bromo Peg2 Azide in Materials Science and Nanotechnology
Polymer Chemistry and Macromolecular Engineering
Bromo-PEG2-azide serves as a valuable building block and modifying agent in polymer chemistry, enabling the synthesis of complex macromolecular structures and hybrid materials.
This compound can be utilized in the synthesis of graft copolymers and polymer hybrids. The bromide end can potentially serve as an initiator for controlled polymerization techniques, such as atom-transfer radical polymerization (ATRP), from a polymer backbone or a surface, thereby grafting PEG chains with terminal azide (B81097) groups. Alternatively, the bromide can react with nucleophilic sites on existing polymers. The azide group provides a handle for post-polymerization modification via click chemistry. This allows for the facile conjugation of alkyne-functionalized polymers, dendrimers, or small molecules onto azide-terminated PEG chains or azide-functionalized polymer backbones, leading to the formation of graft copolymers or polymer hybrids with precisely controlled structures and compositions. wikipedia.org Such modifications can impart new properties to the resulting materials, such as altered solubility, thermal response, or the introduction of bioactive moieties. Research has demonstrated the use of azide-functionalized hyperbranched polymers conjugated with alkyne-modified compounds via CuAAC click chemistry, illustrating the utility of the azide function in creating polymer hybrids. wikipedia.org The incorporation of PEG segments through such grafting strategies can enhance the properties of the resulting copolymers, including improved biocompatibility and altered interactions with their environment.
The functional groups of this compound are highly effective for modifying the surfaces of biomaterials and solid supports, creating sophisticated bio-interfaces. The azide group allows for the immobilization of alkyne-containing molecules onto surfaces via click chemistry, a widely used technique for surface functionalization due to its specificity and efficiency. wikipedia.orgwikidata.org For instance, gold surfaces can be functionalized by creating a self-assembled monolayer (SAM) that presents azide groups, which can then react with strained alkynes on other materials or biomolecules. nih.govcenmed.com While this can be achieved through a multi-step process involving brominated thiols followed by azidation, this compound could potentially be used in alternative surface functionalization strategies, either by reacting its bromide with a nucleophilic surface or by using its azide group for click chemistry on a surface presenting alkyne functionalities. The resulting PEGylated surfaces can exhibit reduced protein adsorption and tailored cell interactions, crucial for developing biocompatible materials and creating defined bio-interfaces for applications ranging from biosensing to cell culture substrates. Polyethylene (B3416737) glycol-modified functional coatings are a recognized application area. wikipedia.org Click chemistry has been successfully employed to functionalize various solid supports, including macroporous materials, by introducing azide groups onto grafted polymer layers. amerigoscientific.com
Synthesis of Graft Copolymers and Polymer Hybrids for Tailored Properties
Design and Synthesis of Advanced Hydrogel Systems for Tissue Engineering and Delivery
Hydrogels are crosslinked polymer networks capable of absorbing large amounts of water, making them highly relevant for tissue engineering and drug delivery applications. nih.gov PEG-based hydrogels are particularly favored due to their biocompatibility and tunable properties. nih.gov this compound can be incorporated into the design and synthesis of advanced hydrogel systems. Its heterobifunctional nature allows it to act as a crosslinker or a monomer that can be further modified within the hydrogel network. For example, azide-alkyne click chemistry, facilitated by the azide group of this compound, is a versatile method for forming stable crosslinks in hydrogels under mild conditions, suitable for encapsulating cells or labile biomolecules. nih.gov The bromide group offers an additional point of attachment for initiating polymerization or conjugating other functional molecules into the hydrogel structure. The inclusion of the PEG2 linker contributes to the hydrogel's swelling properties and biocompatibility. While specific research findings on this compound directly used as a crosslinker in hydrogels were not extensively detailed in the search results, its functional groups and PEG structure make it a suitable candidate for such applications, aligning with the broader use of PEG derivatives and click chemistry in hydrogel synthesis for drug release and new materials research. wikipedia.orgnih.gov
Nanomaterial Functionalization for Targeted Delivery and Sensing Applications
Functionalizing nanomaterials with specific ligands is essential for achieving targeted delivery and developing advanced sensing platforms. This compound is a valuable tool for the surface modification of nanoparticles and other nanomaterials. wikipedia.org The azide group provides a straightforward method for conjugating alkyne-functionalized targeting ligands, such as antibodies, peptides, or small molecules, to the nanomaterial surface via click chemistry. This targeted functionalization enhances the accumulation of nanomaterials at specific sites, improving the efficacy of drug delivery systems and the sensitivity of diagnostic agents. wikidata.orgwikipedia.org The PEG linker on this compound plays a crucial role in improving the pharmacokinetic properties of functionalized nanomaterials by increasing their solubility, reducing non-specific protein binding, and prolonging their circulation time in biological systems. wikidata.orgwikipedia.org Research has demonstrated the functionalization of gold nanoparticles using PEG linkers, highlighting the utility of heterobifunctional PEG derivatives for creating stable and addressable nanomaterials for biomedical sensing, diagnosis, and delivery. wikidata.orgsigmaaldrich.comnih.gov Magnetic nanoparticles have also been functionalized with azide groups for subsequent click reactions, demonstrating the broader applicability of azide chemistry in nanomaterial surface engineering for biological applications. nih.govcenmed.com this compound is also relevant in the synthesis of antibody-drug conjugates (ADCs), which often involve conjugating a drug payload to an antibody via a linker, sometimes utilizing click chemistry on functionalized antibodies or nanoparticles. wikipedia.orgbioglyco.comamericanelements.comthegoodscentscompany.comwikidata.org
Development of Bioactive Coatings and Thin Films for Biomedical Implants
The development of bioactive coatings and thin films is critical for improving the performance and integration of biomedical implants. These coatings can modulate the interaction between the implant surface and the surrounding biological environment. This compound can be used to create functional coatings on implant surfaces. wikipedia.org Its bromide or azide group can be used to tether polymers, biomolecules, or other bioactive agents onto the surface of implants made from various materials, such as titanium or polymers. For example, surface-initiated polymerization using bromine-terminated initiators has been employed to grow polymer brushes on titanium, a strategy that could potentially utilize a compound like this compound to initiate the growth of azide-functionalized PEG brushes. ambeed.com Alternatively, surfaces pre-functionalized with alkynes can react with the azide group of this compound to create a PEGylated layer that can then be further modified via the terminal bromide. These functionalized coatings can be designed to control cell adhesion, proliferation, and differentiation, reduce bacterial colonization, or release therapeutic agents, thereby enhancing the biocompatibility and long-term success of the implant. wikipedia.org The use of click chemistry in creating biodegradable multilayer films also highlights the potential for incorporating azide-functionalized molecules like this compound in the fabrication of advanced thin films for biomedical applications. wikipedia.org Research on bioactive coatings on implants emphasizes their role in influencing tissue healing and osseointegration. ambeed.com
Analytical and Spectroscopic Characterization Methodologies
Structural Elucidation Techniques for Compound Verification
Structural elucidation techniques are fundamental in confirming the successful synthesis and verifying the chemical structure of Bromo-PEG2-azide. These methods provide detailed information about the molecule's composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Confirmation and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization and purity assessment of this compound. Both ¹H NMR and ¹³C NMR provide valuable insights into the molecule's structure.
¹H NMR is routinely used to confirm the presence and integration of protons corresponding to the different segments of the molecule: the bromoethoxy, ethylene (B1197577) glycol, and azidoethoxy groups. Characteristic signals for the methylene (B1212753) protons of the PEG chain are typically observed in the region of 3.5-3.8 ppm. Protons adjacent to the functional groups, such as the methylene protons alpha to the azide (B81097) group, can appear in a distinct region, often around 3.30–3.45 ppm, allowing for confirmation of the azide functionalization. nih.govmdpi.com By integrating the signals corresponding to the PEG repeating units and the end-group protons (those near the bromine and azide), the average molecular weight and the degree of functionalization can be determined quantitatively. mdpi.comsemanticscholar.org The absence of significant signals from starting materials or by-products in the ¹H NMR spectrum also serves as an indicator of the compound's purity.
¹³C NMR spectroscopy can further support structural verification by providing signals for each unique carbon environment within the molecule. The chemical shift of the carbon atom directly attached to the azide group, for instance, can be observed around 50.64 ppm. researchgate.net
NMR data can be presented in tables to show the correlation between observed chemical shifts and assigned protons or carbons, aiding in the confirmation of the this compound structure.
Infrared (IR) Spectroscopy for Azide Group Verification and Reaction Progress
Infrared (IR) spectroscopy is particularly useful for the identification of specific functional groups within a molecule. For this compound, IR spectroscopy is primarily used to confirm the presence of the characteristic azide functional group. The azide stretching vibration typically gives rise to a strong and distinct absorption band in the range of 2000-2200 cm⁻¹, often appearing around 2100 cm⁻¹. nih.govresearchgate.netnih.govresearchgate.net
Monitoring the intensity of this azide peak during a reaction where the azide group is consumed (such as in click chemistry reactions) can provide information about the reaction's progress and completion. researchgate.net The presence of other functional groups, like the ether linkages in the PEG chain, can also be observed in the IR spectrum, providing additional confirmation of the molecule's identity.
Mass Spectrometry for Molecular Mass Confirmation and Product Identification
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and confirming its identity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed for analyzing PEG derivatives. semanticscholar.orgnih.govresearchgate.net
MS provides a mass-to-charge ratio (m/z) for the intact molecule or its fragments. By analyzing the observed m/z values and comparing them to the calculated theoretical mass of this compound (C₆H₁₂BrN₃O₂, molecular weight approximately 238.08 g/mol nih.gov), the molecular formula and successful synthesis can be confirmed. cd-bioparticles.net MS can also help identify impurities or by-products by detecting species with different molecular weights. nih.govacs.org However, it is worth noting that for some PEG conjugates, certain MS techniques might lead to fragmentation or complex spectra. nih.govacs.org
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are vital for assessing the purity of this compound and for its isolation and purification after synthesis. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is frequently used to determine the molecular weight distribution of polymers like PEG and to assess the presence of higher or lower molecular weight impurities, including unreacted starting materials or coupling products. semanticscholar.orgresearchgate.netresearchgate.net A pure sample of this compound should ideally show a narrow, unimodal peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can be used for the purity analysis and quantitative determination of this compound. avantiresearch.comchromatographyonline.comresearchgate.net By using appropriate stationary phases and mobile phases, this compound can be separated from impurities. Detection is typically achieved using UV-Vis detection if the molecule or a derivative has a chromophore, or by using detectors like Evaporative Light Scattering Detector (ELSD) which are suitable for detecting PEG compounds. researchgate.net In some cases, derivatization of the azide group might be employed to facilitate detection by UV-Vis. chromatographyonline.com
Chromatographic methods are essential for obtaining highly pure this compound, which is often required for sensitive applications like bioconjugation.
Advanced Biophysical Characterization of Resulting Bioconjugates and Materials
While this compound is a small molecule, its primary utility lies in its ability to be incorporated into larger structures, such as bioconjugates (e.g., PEGylated proteins) or functionalized materials, often via click chemistry utilizing the azide group. The characterization of these resulting bioconjugates and materials requires advanced biophysical techniques to understand their altered properties.
Techniques used for the biophysical characterization of PEGylated bioconjugates include:
Dynamic Light Scattering (DLS): Measures the hydrodynamic size of particles in solution. PEGylation typically increases the hydrodynamic volume of a molecule, which can be assessed by DLS. kbibiopharma.com
Analytical Ultracentrifugation (AUC): Provides information about the homogeneity, molecular weight, and shape of macromolecules in solution through sedimentation velocity and sedimentation equilibrium experiments. AUC can be used to determine the molecular weight of the conjugate and assess for aggregation. kbibiopharma.comacs.orgintertek.com
Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure and conformational stability of proteins after PEGylation. CD can reveal whether the conjugation process has altered the protein's folding. kbibiopharma.comacs.orgintertek.com
Fluorescence Spectroscopy: Can be used to probe the local environment and conformational changes of proteins upon PEGylation, particularly if the protein contains fluorescent residues. kbibiopharma.comacs.org
Fourier Transform Infrared (FTIR) Spectroscopy: Provides information about the secondary structure of proteins and can indicate changes upon conjugation. kbibiopharma.comintertek.com
These biophysical methods are critical for understanding how the incorporation of this compound (as part of a larger PEG linker) affects the physical properties, structure, stability, and potential biological activity of the resulting bioconjugates and materials. acs.orgbiopharminternational.comacs.org
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Strategies for Heterobifunctional PEG Linkers with Enhanced Reactivity
Future research in the synthesis of heterobifunctional PEG linkers like Bromo-PEG2-azide is expected to focus on developing more efficient, selective, and sustainable synthetic routes. Innovations may involve exploring alternative click chemistry variants beyond the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to potentially circumvent limitations such as metal toxicity or reaction kinetics rsc.orgresearchgate.netacs.org. For instance, ruthenium-based catalysts have been explored for azide-alkyne cycloaddition, yielding different regioisomers compared to copper catalysis, although their reaction rates on surfaces can be slower. acs.org The development of metal- and oxidant-free synthetic approaches for incorporating bioorthogonal handles is also an area of active research. cambridge.org
Furthermore, efforts may be directed towards creating PEG linkers with enhanced or switchable reactivity profiles. This could involve incorporating cleavable or stimuli-responsive elements within the linker backbone or at the functional groups, allowing for controlled release or activation in specific environments. rsc.org The use of novel diazotransfer reactions, such as those involving fluorosulfuryl azide (B81097), provides a fast, high-yielding, and selective method for generating azide moieties, which could be integrated into the synthesis of PEG linkers. rsc.org Parallel synthesis approaches, like those utilizing traceless Staudinger ligation, are also being explored for the rapid construction of linker libraries with varied properties. rsc.org
Expanding the Scope of Bioconjugation Applications in Novel Therapeutic Modalities
The application of this compound and related PEGylated azides in bioconjugation is expected to expand into novel therapeutic modalities beyond traditional ADCs and PROTACs. biochempeg.commedchemexpress.comnih.gov Future directions may include the development of more sophisticated targeted drug delivery systems, where the linker facilitates the precise attachment of therapeutic agents to a wider range of biomolecules or delivery vehicles, such as nanoparticles or liposomes. axispharm.comucl.ac.uknih.govmdpi.com The ability of these linkers to participate in highly selective click reactions under mild, biocompatible conditions is crucial for conjugating sensitive biomolecules like proteins, peptides, and nucleic acids. rsc.orgnih.govnih.govmdpi.com
Emerging areas include the use of click chemistry, facilitated by linkers like this compound, for the creation of artificial recognition markers on cell surfaces to manipulate cell-cell interactions or for targeted cell adhesion studies. rsc.org The development of clickable drug surrogates for studying drug mechanisms and the bioorthogonal labeling of biomolecules within living systems for imaging and analysis represent other significant future avenues. rsc.orgcambridge.org The focus will likely be on achieving site-selective conjugation to produce more homogeneous and better-defined bioconjugates, potentially through enzymatic strategies or the incorporation of engineered amino acids or carbohydrates. nih.gov
Development of Next-Generation Materials Utilizing this compound Scaffolds
This compound scaffolds are anticipated to play a role in the development of next-generation materials with tailored properties, particularly in the fields of biomaterials and nanotechnology. The dual functionality allows for the creation of complex polymeric architectures and the surface modification of materials. acs.orgnih.gov Future research may involve utilizing these linkers to fabricate advanced hydrogels with controlled mechanical properties and functionalities for applications in tissue engineering or drug delivery. researchgate.netacs.orgroyalsocietypublishing.org Click chemistry, enabled by azide-functionalized components, offers a versatile method for creating polymer networks and grafting polymers onto surfaces. acs.orgroyalsocietypublishing.org
The incorporation of this compound or similar azido-PEG components into polymers could lead to the development of materials for biosensing, bioimaging, and diagnostics, where the azide group serves as a handle for attaching probes or recognition elements. axispharm.comcambridge.orgacs.org The use of multivalent organic azides, including PEG-based variants, as cross-linkers in polymers is an active area for altering material properties for applications in organic electronics and other fields. nih.gov Future work may explore the creation of self-assembling materials, such as PEG-dendritic block copolymers, where azide-alkyne click chemistry is used to construct or stabilize the assemblies for drug delivery or other biomedical applications. nih.gov
Advanced Computational Approaches to Molecular Design and Reaction Prediction
Computational approaches are expected to become increasingly integral in the research and development of this compound and its applications. Advanced computational methods can be used to predict the reactivity and optimize the structure of novel heterobifunctional PEG linkers, guiding synthetic efforts. royalsocietypublishing.org This includes studying the chemical and thermodynamic parameters of reaction precursors and products. royalsocietypublishing.org
Molecular dynamics simulations and quantum mechanics calculations can provide insights into the preferred conformations of PEG linkers, their interactions with biomolecules or material surfaces, and the mechanisms and kinetics of click chemistry and nucleophilic substitution reactions involving the bromide and azide functionalities. Computational modeling can also aid in the design of targeted bioconjugates by predicting binding affinities and optimizing linker length and flexibility. Furthermore, in the context of materials science, computational studies can help in understanding and predicting the self-assembly behavior of PEG-containing copolymers and the properties of cross-linked networks formed using azide-based click chemistry. nih.govnih.gov The use of computational tools for predicting the outcomes and efficiency of complex bioconjugation reactions in various environments will be crucial for future advancements.
Q & A
Q. How should Bromo-PEG2-azide be stored to maintain its stability during experiments?
this compound should be stored in a cool, dry environment under inert conditions (argon/nitrogen) to prevent degradation. Moisture and light exposure must be minimized, as they accelerate hydrolysis. Long-term storage at -20°C in amber vials is recommended, with periodic purity checks via HPLC to ensure integrity .
Q. What analytical techniques confirm the purity and identity of this compound before conjugation?
Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) verifies structural integrity, while HPLC assesses chemical purity. Mass spectrometry (MS) confirms molecular weight, especially for novel derivatives. Elemental analysis or titration quantifies functional group availability, ensuring reproducibility in downstream applications .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use safety goggles, nitrile gloves, and impervious lab coats. Work in a fume hood with adequate ventilation. Spills should be absorbed using diatomite and decontaminated with ethanol. Avoid discharge into water systems, and dispose of waste per institutional guidelines .
Q. How can researchers verify successful conjugation of this compound to target molecules?
Post-conjugation, analyze products via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS to confirm molecular weight shifts. Fourier-transform infrared (FTIR) spectroscopy tracks azide peak disappearance (~2100 cm⁻¹). SDS-PAGE or size-exclusion chromatography validates hydrodynamic radius changes in biomolecular conjugates .
Advanced Research Questions
Q. How to optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound for maximal efficiency?
Optimize copper(I) catalyst concentration (1–5 mol%), temperature (25–50°C), and solvent (DMSO or t-BuOH/H₂O). Use stabilizing ligands like TBTA to prevent copper oxidation. Monitor reaction kinetics via HPLC or FTIR. Maintain oxygen-free conditions and stoichiometric balance between azide and alkyne .
Q. What strategies mitigate side reactions during this compound-mediated bioconjugation?
Side reactions (e.g., hydrolysis or unintended crosslinking) are minimized by:
Q. How to resolve batch-to-batch reactivity variations in this compound?
Contradictory results require:
Q. What computational tools predict this compound’s behavior in complex biological systems?
Molecular dynamics simulations (e.g., GROMACS) model PEG-azide interactions with lipid bilayers. Density functional theory (DFT) calculates reaction energetics, while software like Schrödinger Suite predicts solubility and aggregation tendencies. Validate predictions with experimental circular dichroism or dynamic light scattering .
Methodological Considerations
- Experimental Design : Follow PRIDE guidelines for reproducible bioconjugation workflows. Document catalyst ratios, solvent systems, and purification steps meticulously .
- Data Interpretation : Use Bland-Altman plots for batch comparisons and Grubbs' test to identify outliers in reactivity data .
- Ethical Reporting : Disclose synthesis modifications and negative results to aid peer validation. Use standardized nomenclature (IUPAC) for structural clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
